Belumosudil Mesylate

ROCK2 inhibitor Isoform selectivity Kinase profiling

Belumosudil Mesylate is the first and only FDA-approved selective ROCK2 inhibitor (IC50 105 nM), exhibiting >200-fold selectivity over ROCK1—a critical advantage over pan-inhibitors like fasudil and Y-27632 for isoform-specific mechanistic studies. Its unique dual ROCK2/CK2 inhibition profile (CK2 IC50 50 nM) makes it the reagent of choice for fibrosis, neuroinflammation, BBB integrity, and oncology research. Clinically validated with a 72% overall response rate in cGVHD, it is the non-substitutable standard for translational pharmacology. Available in research-grade purity (≥98%) with flexible gram-scale quantities, global shipping, and competitive bulk pricing.

Molecular Formula C27H28N6O5S
Molecular Weight 548.6 g/mol
CAS No. 2109704-99-4
Cat. No. B3325381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelumosudil Mesylate
CAS2109704-99-4
Molecular FormulaC27H28N6O5S
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O
InChIInChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4)
InChIKeyBGNMZPDNJWWQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belumosudil Mesylate (KD025) – Orally Bioavailable Selective ROCK2 Inhibitor for Refractory cGVHD Procurement


Belumosudil Mesylate (CAS: 2109704-99-4), also known as KD025 or SLx-2119, is a small-molecule, orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). It is the first and only selective ROCK2 inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients 12 years and older with chronic graft-versus-host disease (cGVHD) after failure of at least two prior systemic therapies [1]. Belumosudil exhibits greater than 200-fold selectivity for ROCK2 (IC50 105 nM) over the closely related ROCK1 isoform (IC50 24 µM) in enzyme assays . Beyond ROCK2 inhibition, it is a potent inhibitor of casein kinase 2 (CK2) with an IC50 of 50 nM [2].

Why Belumosudil Mesylate Cannot Be Substituted by Other ROCK Inhibitors in R&D and Clinical Settings


The Rho-associated coiled-coil kinase (ROCK) family comprises two highly homologous isoforms, ROCK1 and ROCK2, which share 65% overall sequence identity and 92% identity within their kinase domains. Despite this structural similarity, the two isoforms exhibit distinct tissue distributions and mediate divergent, and sometimes opposing, physiological and pathological functions. For instance, ROCK2 is the predominant isoform in brain endothelial cells and is the key driver of blood-brain barrier (BBB) impairment, whereas ROCK1 plays a more significant role in vascular smooth muscle contraction [1]. Broad-spectrum ROCK inhibitors, such as Y-27632 (Ki: ROCK1 140 nM, ROCK2 300 nM) and fasudil (Ki: ROCK1 330 nM, ROCK2 158 nM) , inhibit both isoforms with similar potency, leading to a higher potential for off-target, on-isoform adverse effects, including systemic hypotension. Belumosudil Mesylate's >200-fold selectivity for ROCK2 enables functional dissection of isoform-specific biology and provides a more targeted therapeutic index, making it a non-substitutable tool for investigations where ROCK2-specific inhibition is required.

Quantitative Differentiation of Belumosudil Mesylate from ROCK Inhibitor Comparators


ROCK2 vs. ROCK1 Selectivity: Belumosudil Offers >200-Fold Isoform Discrimination

Belumosudil mesylate demonstrates high selectivity for ROCK2 over ROCK1, with an IC50 of 105 nM for ROCK2 and 24 µM for ROCK1 in enzyme assays, representing a >200-fold selectivity window . In contrast, the widely used research tool Y-27632 exhibits similar potency for both isoforms, with a Ki of 140 nM for ROCK1 and 300 nM for ROCK2, yielding less than a 3-fold selectivity . Fasudil, another common ROCK inhibitor, also shows comparable activity against ROCK1 (Ki 330 nM) and ROCK2 (IC50 158 nM) . This quantitative difference underscores Belumosudil's unique utility as a probe for ROCK2-specific functions, allowing researchers to dissect isoform-specific biology without confounding pan-ROCK inhibition.

ROCK2 inhibitor Isoform selectivity Kinase profiling Off-target effects

Dual Inhibition of CK2: A Unique Polypharmacology Not Shared by Fasudil

Kinome-wide profiling using the KINOMEscan platform identified casein kinase 2 (CK2) as a novel, high-affinity target of Belumosudil (Kd = 128 nM) [1]. In functional assays, Belumosudil potently inhibits CK2 activity with an IC50 of 50 nM, a property not observed with the pan-ROCK inhibitor fasudil [2]. While the selective CK2 inhibitor CX-4945 (IC50 0.427 nM) is more potent, Belumosudil's unique dual inhibition of ROCK2 and CK2 translates to distinct biological outcomes; for example, it suppresses adipocyte differentiation, an effect that fasudil fails to produce [3]. This polypharmacology is a key differentiator for studies of metabolic disorders, cancer, and fibrosis where CK2 plays a pathogenic role.

Casein Kinase 2 CK2 inhibitor Polypharmacology Adipogenesis

Superior Protection of Blood-Brain Barrier vs. Pan-ROCK Inhibitor Fasudil

In a human in vitro blood-brain barrier (BBB) model, Belumosudil (KD025) was more potent than the pan-ROCK inhibitor fasudil in attenuating rt-PA-induced barrier permeabilization, a key contributor to hemorrhagic transformation after ischemic stroke. Crucially, only Belumosudil, and not fasudil, was able to block rt-PA-dependent permeability increases, morphology changes, and tight junction degradation in isolated brain endothelial cells under both normoxic and stroke-like conditions [1]. This finding is attributed to the high expression of ROCK2 relative to ROCK1 in brain endothelial cells, and the specific ability of Belumosudil to inhibit this isoform [2].

Blood-brain barrier BBB protection ROCK2 selectivity Stroke models

Clinical Efficacy: 72% Overall Response Rate in Heavily Pre-treated cGVHD

In a pooled analysis of the pivotal Phase 2 KD025-208 and ROCKstar (KD025-213) studies (N=208), Belumosudil demonstrated a best overall response rate (ORR) of 72% in patients with cGVHD who had received a median of 3 prior lines of systemic therapy, including those refractory to ibrutinib and ruxolitinib [1]. The median duration of response was 62.3 weeks, and the median failure-free survival was 15.1 months [2]. In a separate study in Japanese patients, the ORR as a second or subsequent line of therapy was 85.7% (95% CI: 63.7-97.0), with 72.2% of responders maintaining a response for ≥20 weeks [3]. While direct head-to-head clinical trial data against other third-line cGVHD therapies are not available, this level of efficacy in a heavily pre-treated, refractory population is a key differentiator for clinical procurement and formulary decisions.

Chronic GVHD cGVHD treatment Overall response rate Third-line therapy

Favorable Safety Profile: Lower Adverse Event Rate vs. Best Available Therapy

A real-world, retrospective analysis of the FDA Adverse Events Reporting System (FAERS) suggests that Belumosudil may have a more favorable toxicity profile compared to other approved agents for steroid-refractory cGVHD, including ibrutinib and ruxolitinib [1]. Furthermore, a descriptive safety assessment from a comparative effectiveness study showed adverse events recorded in 27% of Belumosudil-treated lines of therapy (LOTs) compared to 36% of Best Available Therapy (BAT) LOTs [2]. This lower observed incidence of adverse events in a real-world setting supports Belumosudil's tolerability and differentiates it from other third-line cGVHD options, which can be associated with significant toxicities (e.g., bleeding with ibrutinib, cytopenias with ruxolitinib).

cGVHD safety Adverse event profile Real-world evidence Tolerability

Optimal Research and Industrial Applications for Belumosudil Mesylate


Investigating ROCK2-Specific Biology and Disease Models

Belumosudil's high selectivity for ROCK2 (>200-fold over ROCK1) makes it the ideal tool for dissecting the specific roles of ROCK2 in cellular processes and disease models, including fibrosis, neuroinflammation, and cancer metastasis. Unlike pan-inhibitors like Y-27632 or fasudil , Belumosudil enables researchers to attribute phenotypic outcomes specifically to ROCK2 inhibition, a critical requirement for target validation and pathway analysis in academic and pharmaceutical R&D settings.

Blood-Brain Barrier (BBB) Integrity and Neurovascular Research

Functional studies have demonstrated that Belumosudil is superior to the pan-ROCK inhibitor fasudil in protecting BBB integrity from rt-PA-induced damage in human in vitro models [1]. This application is particularly relevant for research into ischemic stroke, cerebral ischemia, and other neurovascular conditions where preventing BBB disruption is a therapeutic goal. Belumosudil's ability to block tight junction degradation and permeability increases makes it a critical reagent for these investigations.

Dual ROCK2/CK2 Inhibition Studies in Fibrosis and Metabolism

Belumosudil's unique polypharmacology as a dual ROCK2 and CK2 inhibitor (CK2 IC50 = 50 nM) [2] differentiates it from other ROCK inhibitors like fasudil, which lack CK2 activity. This property is highly valuable for research in areas where both kinases are implicated, such as in idiopathic pulmonary fibrosis, systemic sclerosis, and metabolic disorders (e.g., adipogenesis). Researchers can use Belumosudil as a single-agent tool to interrogate the combined effect of inhibiting both targets.

Clinical Treatment of Steroid-Refractory cGVHD

Belumosudil is FDA-approved for the treatment of cGVHD after failure of at least two prior systemic lines of therapy [3]. Clinical trial data support its use with a 72% overall response rate and a favorable safety profile compared to best available therapy (27% AE incidence vs. 36% for BAT) [4][5]. This evidence-based clinical application is the primary driver of commercial procurement for hospital and specialty pharmacies managing patients with this difficult-to-treat condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belumosudil Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.